An In-Depth Technical Guide to the Physicochemical Properties of (1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate
An In-Depth Technical Guide to the Physicochemical Properties of (1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate
Introduction
(1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate is a chiral cyclopentane derivative of significant interest in advanced organic synthesis and pharmaceutical development. Possessing a cyclopentane scaffold with an ethyl ester and a hydroxyl group in a defined cis-(1R,2S) stereochemical arrangement, this molecule serves as a valuable chiral building block for the construction of complex, stereospecific molecules.[1] Its utility is primarily rooted in its application in asymmetric synthesis, where the precise spatial orientation of its functional groups is leveraged to control the stereochemical outcome of subsequent reactions.
This technical guide provides a comprehensive overview of the essential physical, chemical, and spectral properties of (1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate. It is designed for researchers, medicinal chemists, and process development scientists who utilize this intermediate in the synthesis of high-value compounds, including active pharmaceutical ingredients (APIs) targeting neurological and inflammatory conditions.[1] The information herein is curated to support laboratory work, from reaction planning and purification to analytical characterization and safe handling.
Section 1: Chemical Identity and Structure
Accurate identification is paramount in chemical synthesis. The following section details the key identifiers and structural information for (1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate.
Nomenclature and Registration
A notable point of clarification is the existence of multiple CAS numbers associated with ethyl 2-hydroxycyclopentanecarboxylate. This often arises from registrations for the racemic mixture, different stereoisomers, or entries in different databases over time. For the specific stereoisomer (1R,2S), CAS Number 61586-79-6 is the most consistently cited and specific identifier.[1][2][3][4] CAS Number 2315-21-1 is also frequently associated with this compound, though it may sometimes be used more broadly.[1][5] Researchers should prioritize the stereoisomer-specific CAS number for unambiguous documentation and procurement.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | ethyl (1R,2S)-2-hydroxycyclopentane-1-carboxylate[1][3] |
| CAS Number | 61586-79-6 (Stereoisomer-specific)[2][3][4] |
| Alternate CAS | 2315-21-1[1][5] |
| Molecular Formula | C₈H₁₄O₃[2][3] |
| Molecular Weight | 158.19 g/mol [3] |
| InChI Key | IIFIGGNBUOZGAB-RQJHMYQMSA-N[1] |
| Canonical SMILES | CCOC(=O)[C@H]1CCC[C@@H]1O[3] |
| Synonyms | ETHYL (1R,2S)-CIS-2-HYDROXYCYCLOPENTANECARBOXYLATE, (1R,2S)-CIS-2-HYDROXYCYCLO-PENTANECARBOXYLIC ACID ETHYL ESTER[3] |
Chemical Structure
The molecule consists of a five-membered cyclopentane ring. The hydroxyl (-OH) group at position 2 and the ethyl carboxylate (-COOCH₂CH₃) group at position 1 are on the same face of the ring, defining the cis relationship. The absolute stereochemistry is designated (1R,2S), which dictates the specific three-dimensional arrangement crucial for its role in chiral synthesis.
Section 2: Physicochemical Properties
The physical properties of a compound are critical for its purification, handling, and use in reactions. This molecule is a colorless liquid at ambient temperature.
Table 2: Key Physicochemical Properties
| Property | Value | Source |
| Appearance | Colorless liquid | [6] |
| Boiling Point | 129-130 °C @ 42 Torr | [7] |
| ~230.8 °C @ 760 mmHg (Calculated) | ||
| Density | 1.073 g/mL at 20 °C | [3][7] |
| Refractive Index (n²⁰/D) | 1.458 | [7] |
| Flash Point | 101 °C | [3] |
| Vapor Pressure | 0.0123 mmHg at 25 °C | [5] |
| Solubility | Moderate solubility in water; Good solubility in ether, acetone, and other common organic solvents. | [6] |
| pKa (Predicted) | 14.65 ± 0.40 | [5] |
| LogP (Predicted) | 0.71 | [5] |
Expert Insights on Physical Properties:
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Boiling Point: The high boiling point at atmospheric pressure suggests that purification by distillation should be conducted under reduced pressure (vacuum distillation) to prevent thermal decomposition. The reported value of 129-130 °C at 42 Torr provides a practical starting point for establishing purification parameters.
-
Solubility: The compound's good solubility in common organic solvents like ethyl acetate, dichloromethane, and ether makes it amenable to standard workup and extraction procedures. Its moderate water solubility implies that extractions from aqueous layers should be performed thoroughly with a suitable organic solvent to ensure high recovery.
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Refractive Index: This property is a quick and non-destructive method for assessing the purity of liquid samples. A measured refractive index that deviates significantly from the reported value of 1.458 may indicate the presence of impurities or residual solvent.
Section 3: Spectroscopic and Analytical Characterization
Rigorous structural confirmation and purity assessment are non-negotiable in drug development. A combination of spectroscopic and chromatographic techniques is essential for validating the identity and quality of (1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of organic molecules. While experimentally verified spectra are not widely published, predicted data provides a reliable reference for spectral assignment.
Causality in NMR: The presence of the hydroxyl group at C2 significantly influences the chemical shifts of adjacent protons compared to its ketone precursor, ethyl 2-oxocyclopentanecarboxylate. The C2 proton (CH-OH) is shifted downfield to ~4.30 ppm, a characteristic region for protons attached to a carbon bearing an oxygen atom. This is a key differentiator from the ketone, which lacks a proton at this position.
Table 3: Predicted ¹H and ¹³C NMR Spectral Data
| ¹H NMR Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| CH₃ (ethyl) | 1.25 | t |
| CH₂ (cyclopentane) | 1.60 - 2.00 | m |
| CH (C1) | 2.60 | m |
| CH₂ (ethyl) | 4.15 | q |
| CH-OH (C2) | 4.30 | m |
| OH | Broad singlet | s |
| ¹³C NMR Assignment | Predicted Chemical Shift (ppm) |
| C H₃ (ethyl) | ~14 |
| C H₂ (cyclopentane) | ~20-35 |
| C H (C1) | ~50 |
| C H₂ (ethyl) | ~60 |
| C H-OH (C2) | ~75 |
| C =O (ester) | ~175 |
| Predicted data sourced from publicly available spectral databases and compared with the ketone analogue.[8] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
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O-H Stretch: A strong, broad absorption band is expected in the region of 3600-3200 cm⁻¹ , which is characteristic of the hydroxyl group's stretching vibration. The broadness is due to hydrogen bonding.
-
C=O Stretch: A strong, sharp absorption band around 1730 cm⁻¹ is characteristic of the ester carbonyl group.
-
C-O Stretch: An absorption band in the region of 1250-1050 cm⁻¹ corresponds to the C-O stretching vibrations of the ester and alcohol moieties.
Chromatographic Methods
Chromatography is essential for assessing purity and, critically, for determining enantiomeric excess (e.e.).
-
Thin-Layer Chromatography (TLC): A standard method for monitoring reaction progress. For this compound, a mobile phase of cyclohexane/diethyl ether (e.g., 10:4 v/v) on a silica gel (Kieselgel 60) plate provides good separation.[1]
-
Gas Chromatography (GC): GC can be used to assess purity. A typical method utilizes a DB-1 column with an isothermal oven temperature of 100°C and an FID detector.[1]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the definitive method for determining enantiomeric purity. The separation of enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., derived from cellulose or amylose) are highly effective. A normal-phase method using a mobile phase like n-hexane and an alcohol modifier (e.g., 2-propanol or ethanol) is a common and successful strategy.[9]
Analytical Workflow Diagram
The following diagram illustrates a typical workflow for the quality control and characterization of a newly synthesized batch of (1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate.
Sources
- 1. (1R,2S)-Ethyl 2-Hydroxycyclopentanecarboxylate [benchchem.com]
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- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 61586-79-6|(1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate|BLD Pharm [bldpharm.com]
- 5. 61586-79-6(ethyl (1R,2S)-2-hydroxycyclopentane-1-carboxylate) | Kuujia.com [kuujia.com]
- 6. chemshuttle.com [chemshuttle.com]
- 7. Solved 1H and 13C NMR spectra of both products from this | Chegg.com [chegg.com]
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